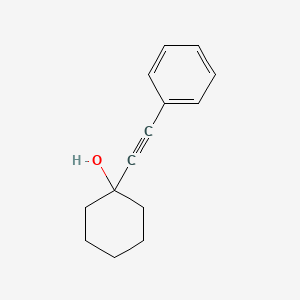

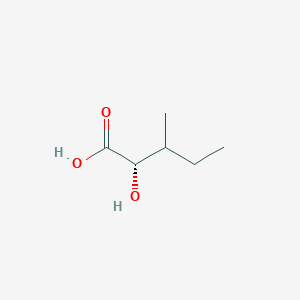

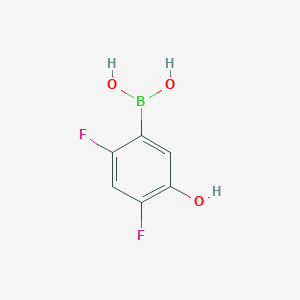

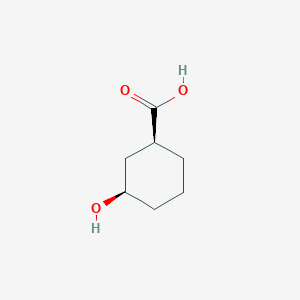

(1s,3r)-3-Hydroxycyclohexane-1-carboxylic acid

Overview

Description

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, the synthesis of “(1S,3R)-3-Hydroxycyclohexanecarbonitrile” was achieved using an ene reductase (ER) and alcohol dehydrogenase (ADH) to set both stereocenters . Another study reported the enantioselective synthesis of amino acids from ammonia, which could potentially be applied to the synthesis of "(1s,3r)-3-Hydroxycyclohexane-1-carboxylic acid" .Scientific Research Applications

Synthesis of Amino Acids and Building Blocks

- Research has shown that stereoisomers of cyclohexane carboxylic acids, like (1S,3R)-3-hydroxycyclohexane-1-carboxylic acid, are valuable in the synthesis of constrained hydroxy-α,α-disubstituted-α-amino acids. These are achieved through selective transformations, as demonstrated in the synthesis of 1-amino-4-hydroxycyclohexane-1-carboxylic acids (Avenoza et al., 1999).

Enzymatic Desymmetric Reduction

- Chiral 3-hydroxycyclohexane-1-ones, similar to this compound, are used as building blocks in natural products and bioactive compounds synthesis. Enzymatic desymmetric reduction is a method used to prepare their single stereoisomers, offering a challenging yet effective approach (Zhu et al., 2021).

Metathesis-Based Synthesis

- Cyclohexene derivatives, like this compound, are synthesized diastereoselectively using ring-closing metathesis. This approach is significant for the synthesis of functionalized cycloalkene skeletons, important in pharmaceutical and chemical research (Cong & Yao, 2006).

Biochemical Studies

- Compounds like this compound have been identified in urine samples of children with suspected metabolic disorders, highlighting their relevance in biochemical and metabolic studies (Bindel et al., 1976).

Bicyclic Lactone Synthesis

- Cyclohexene carboxylic acids are used in the synthesis of bicyclic lactones, which are essential in the development of new pharmaceuticals and materials. The stereochemical control in these reactions is crucial for the desired product formation (Fujita et al., 2007).

Muscarinic Receptor Studies

- Stereoisomers related to cyclohexane carboxylic acids, including this compound, have been studied for their inhibition of muscarinic receptor subtypes. Understanding these interactions is crucial for developing new antimuscarinic drugs (Barbier et al., 1995).

Dipeptide Modification

- Cyclohexane carboxylic acids are incorporated into dipeptides to modify their structures, influencing biochemical properties. This approach is essential in the development of constrained peptides and peptidomimetics (Avenoza et al., 2002).

Safety and Hazards

Mechanism of Action

Biochemical Pathways

The activation of mGluRs by (1S,3R)-ACPD affects various biochemical pathways. It has been found to reduce the frequency of miniature excitatory postsynaptic currents, suggesting a presynaptic mechanism of action . This modulation of synaptic transmission is likely to have downstream effects on various neuronal functions, including breathing .

Pharmacokinetics

Its solubility in water is known to be 52 mg/mL, which could potentially influence its bioavailability .

Result of Action

The activation of mGluRs by (1S,3R)-ACPD leads to multiple effects, including a reduction of inspiratory-modulated synaptic currents and an increase in neuronal excitability . These changes at the molecular and cellular level can have significant effects on physiological functions, such as breathing .

Action Environment

The action, efficacy, and stability of (1S,3R)-3-Hydroxycyclohexane-1-carboxylic acid can be influenced by various environmental factors. For instance, the presence of certain ions in the extracellular environment can affect the compound’s action. For example, elevating extracellular potassium concentration to 9 mM was found to reduce the reversal potential of the inward current induced by (1S,3R)-ACPD .

Biochemical Analysis

Biochemical Properties

The exact role of (1s,3r)-3-Hydroxycyclohexane-1-carboxylic acid in biochemical reactions is not well-defined. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. For instance, it has been suggested that this compound may be involved in the regulation of ferroptosis, a type of regulated cell death characterized by iron-dependent accumulation of lipid reactive oxygen species .

Cellular Effects

This compound may have various effects on different types of cells and cellular processes. For example, it has been suggested that this compound could induce ferroptosis in gastric cancer cells by decreasing cellular glutathione (GSH) levels and increasing lipid peroxidation levels .

Molecular Mechanism

It has been suggested that this compound could induce ferroptosis by inhibiting the activity of glutathione peroxidase 4 (GPX4), a key enzyme in preventing lipid peroxidation .

properties

IUPAC Name |

(1S,3R)-3-hydroxycyclohexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c8-6-3-1-2-5(4-6)7(9)10/h5-6,8H,1-4H2,(H,9,10)/t5-,6+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBZDHFKPEDWWJC-NTSWFWBYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](C[C@@H](C1)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401262035 | |

| Record name | (1S,3R)-3-Hydroxycyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401262035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

21531-45-3 | |

| Record name | (1S,3R)-3-Hydroxycyclohexanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21531-45-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1S,3R)-3-Hydroxycyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401262035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.